molecular formula C9H16N4O2 B2853970 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-05-2

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2853970
CAS No.: 1429418-05-2
M. Wt: 212.253
InChI Key: JLLUSDGPAHQBSE-UHFFFAOYSA-N
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Description

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16N4O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a pyrazole derivative followed by alkylation. The general synthetic route can be summarized as follows:

    Nitration: A pyrazole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.

    Alkylation: The nitrated pyrazole is then subjected to alkylation using ethyl and isobutyl halides in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and oxidized products.

Scientific Research Applications

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Ethyl-4-nitro-1H-pyrazol-3-amine: Lacks the isobutyl group, which may affect its biological activity and chemical reactivity.

    1-Isobutyl-4-nitro-1H-pyrazol-3-amine: Lacks the ethyl group, which may influence its solubility and pharmacokinetic properties.

    4-Nitro-1H-pyrazol-3-amine: Lacks both the ethyl and isobutyl groups, making it less hydrophobic and potentially less bioavailable.

The presence of the ethyl and isobutyl groups in this compound enhances its lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-ethyl-N-(2-methylpropyl)-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-4-12-6-8(13(14)15)9(11-12)10-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLUSDGPAHQBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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